2-Chloro-1,5-dimethoxy-3-methylbenzene
Description
2-Chloro-1,5-dimethoxy-3-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, two methoxy (-OCH₃) groups at positions 1 and 5, and a methyl (-CH₃) group at position 3. This substitution pattern imparts unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and materials science. Methoxy groups, being electron-donating via resonance, contrast with electron-withdrawing substituents like halogens, influencing reactivity and physical properties .
Properties
IUPAC Name |
2-chloro-1,5-dimethoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNVLHNBKSQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542345 | |
| Record name | 2-Chloro-1,5-dimethoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51903-92-5 | |
| Record name | 2-Chloro-1,5-dimethoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,5-dimethoxy-3-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, advanced separation techniques such as distillation and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, NH3 in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Chloro-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of fungal infections.
Mechanism of Action
The mechanism of action of 2-Chloro-1,5-dimethoxy-3-methylbenzene involves its interaction with cellular membranes. The compound disrupts the integrity of fungal cell membranes, leading to increased permeability and eventual cell death. This disruption triggers apoptosis, a programmed cell death pathway, in fungal cells. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with membrane-bound enzymes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
The target compound differs from analogs such as 2-Chloro-1,4-difluoro-3-methylbenzene (CAS 90292-64-1) and 2-chloro-1,5-difluoro-3-methylbenzene (MDL: MFCD18415649) in two key aspects:
Substituent Identity : Methoxy groups (-OCH₃) replace fluorine atoms. Methoxy’s electron-donating nature enhances ring electron density, favoring electrophilic aromatic substitution at ortho/para positions, whereas fluorine’s inductive electron-withdrawing effect directs reactions to meta positions.
Substituent Arrangement : The 1,5-dimethoxy pattern creates distinct steric and electronic environments compared to 1,4-difluoro or 1,5-difluoro isomers.
Physical and Chemical Properties
A comparative analysis of molecular parameters is summarized below:
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